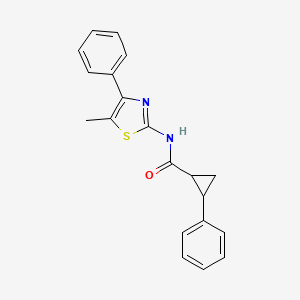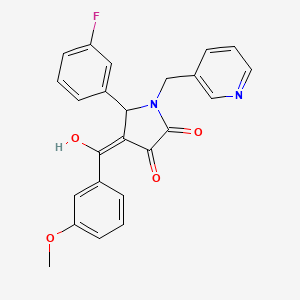![molecular formula C17H16N2O5 B5464272 N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5464272.png)
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide, also known as EF24, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. EF24 is a curcumin analog, derived from the natural compound found in turmeric, and has been shown to have anti-inflammatory, anticancer, and antioxidant properties. In
Wirkmechanismus
The mechanism of action of N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide is complex and involves multiple pathways. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide also induces the activation of the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense and detoxification pathways. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of STAT3 signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to have a wide range of biochemical and physiological effects. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of NF-κB signaling pathway. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has also been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NQO1, through the activation of the Nrf2 signaling pathway. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of HDACs, which leads to the modulation of gene expression. Additionally, N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the activity of STAT3 signaling pathway, which leads to the inhibition of cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide can be easily synthesized in large quantities, making it readily available for research studies. However, N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide also has some limitations for lab experiments, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide. One potential direction is to explore the use of N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide in combination with other drugs or therapies for the treatment of cancer and other diseases. Another potential direction is to investigate the use of N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide as a neuroprotective agent in the treatment of neurodegenerative disorders. Additionally, further research is needed to explore the mechanisms of action of N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide and to optimize its bioavailability in vivo.
Synthesemethoden
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide can be synthesized through a multistep process involving the reaction of 2-furoic acid with ethyl chloroformate, followed by the reaction of the resulting ethyl 2-furoyl carbamate with 2-(1,3-benzodioxol-5-yl)acetaldehyde. The final product is obtained through the reaction of the intermediate with ammonium acetate in acetic acid.
Wissenschaftliche Forschungsanwendungen
N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-18-16(20)12(19-17(21)14-4-3-7-22-14)8-11-5-6-13-15(9-11)24-10-23-13/h3-9H,2,10H2,1H3,(H,18,20)(H,19,21)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMDSNBNBZIDQP-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5464194.png)

![N-methyl-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5464204.png)
![ethyl 2-(5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5464212.png)
![2,2'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)bis[N-(tert-butyl)acetamide]](/img/structure/B5464223.png)
![7-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5464226.png)
![4-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]amino}-4-oxobutanoic acid](/img/structure/B5464238.png)

![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5464252.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464261.png)

![2-(2,5-dioxoimidazolidin-1-yl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5464280.png)
![3-[(2,5-dichlorophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5464289.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B5464290.png)